2-Amino-4-chloropyrimidine-5-carbonitrile

Übersicht

Beschreibung

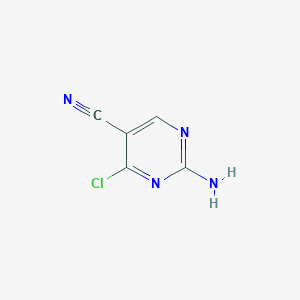

2-Amino-4-chloropyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3ClN4 It is a derivative of pyrimidine, characterized by the presence of an amino group at the second position, a chlorine atom at the fourth position, and a nitrile group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloropyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with cyanamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by amino and nitrile groups. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The 4-chloro substituent undergoes selective displacement due to the electron-withdrawing effects of the cyano (-CN) and amino (-NH<sub>2</sub>) groups, which activate the pyrimidine ring for nucleophilic attack.

Key Reactions and Conditions:

Example Protocol :

Reaction with (1R)-1,2,3,4-tetrahydronaphthalen-1-amine in DMF at 120°C for 4 hours yielded 4-amino-2-[(1R)-1,2,3,4-tetrahydronaphthalen-1-ylamino]pyrimidine-5-carbonitrile (48% yield) after silica gel chromatography .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling:

Mechanistic Insight :

The cyano group stabilizes the transition state by withdrawing electron density, enhancing oxidative addition efficiency at the C4 position .

Cyano Group Modifications:

Amino Group Reactivity:

Cyclization Reactions

The amino and cyano groups facilitate intramolecular cyclization under specific conditions:

Comparative Reactivity Analysis

The reactivity hierarchy for substitution is:

C4-Cl > C2-NH<sub>2</sub>

This selectivity arises from:

-

Stronger electron-withdrawing effect of the cyano group at C5 on C4.

-

Resonance stabilization of the Meisenheimer complex at C4 during S<sub>N</sub>Ar .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the efficacy of pyrimidine derivatives, including 2-Amino-4-chloropyrimidine-5-carbonitrile, as potential anticancer agents. These compounds exhibit cytotoxic effects against various tumor cell lines by targeting key pathways involved in cancer progression.

- Inhibition of Tyrosine Kinase : Research indicates that derivatives of pyrimidine-5-carbonitriles can inhibit epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are crucial in cancer cell proliferation. Compounds synthesized from this compound demonstrated significant activity against non-small cell lung cancer and central nervous system cancers, with growth inhibition percentages exceeding 90% in certain cases .

- Structure-Activity Relationship (SAR) : Studies focusing on the SAR of pyrimidine derivatives reveal that modifications at specific positions can enhance their potency against cancer cells. For instance, the introduction of various substituents on the pyrimidine ring has been shown to improve selectivity and efficacy against specific cancer types .

Herbicidal Properties

Pyrimidine derivatives have also been explored for their herbicidal properties. The incorporation of this compound into herbicide formulations has been studied for its ability to inhibit specific enzymes involved in plant growth.

- Targeting Plant Enzymes : Compounds derived from this pyrimidine structure have been reported to inhibit enzyme activities essential for plant metabolism, leading to effective weed control in agricultural settings .

Synthesis of Functional Materials

The unique chemical structure of this compound enables its use in synthesizing functional materials with specific properties.

- Polymerization Reactions : This compound can serve as a monomer or an intermediate in the synthesis of polymers with desired electrical or optical properties. The incorporation of pyrimidine moieties into polymer backbones has been shown to enhance thermal stability and conductivity .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Amino-4-chloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of specific biochemical pathways, which is the basis for its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-2-chloropyrimidine-5-carbonitrile

- 2,6-Diamino-4-chloropyrimidine

- 2-Amino-3-pyridinecarbonitrile

Uniqueness

2-Amino-4-chloropyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a nitrile group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Biologische Aktivität

2-Amino-4-chloropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and case studies highlighting its potential therapeutic applications.

Structure and Composition

- Chemical Formula : C5H4ClN5

- Molecular Weight : 173.57 g/mol

- SMILES Notation : Nc1nc(Cl)ncc1C#N

The compound features a pyrimidine ring substituted with an amino group and a chlorinated position, which contributes to its reactivity and biological properties.

This compound exhibits its biological effects primarily through enzyme inhibition. It can bind to the active sites of various enzymes, disrupting their function and leading to altered metabolic pathways. This mechanism underpins its potential as a therapeutic agent in various diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound show promising antimicrobial properties. For instance, a study reported that certain synthesized derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 18 mm . However, these compounds were largely ineffective against Candida albicans.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 1 (CDK1). A series of 2-amino-4-aryl-5-chloropyrimidine analogues were found to exhibit potent inhibitory effects on these targets, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Compounds derived from this scaffold have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Synthesis Pathways

The synthesis of this compound typically involves several methods, including:

- Cyclocondensation Reactions : Utilizing ethyl cyanoacetate and thiourea under reflux conditions in the presence of potassium carbonate.

- Microwave-Assisted Synthesis : Enhancing yields through microwave irradiation techniques .

These methods allow for the efficient production of the compound and its derivatives, facilitating further biological testing.

Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining various pyrimidine derivatives, compounds derived from this compound were tested against a range of bacterial strains. The results indicated that modifications at the aryl positions enhanced antimicrobial activity significantly compared to the parent compound .

Case Study 2: Cancer Treatment Potential

A series of studies focused on the anticancer potential of pyrimidine derivatives showed that specific substitutions on the pyrimidine ring could lead to enhanced selectivity for cancer cell lines while sparing normal cells. These findings suggest that further exploration into structure-activity relationships (SAR) could yield novel therapeutic agents .

Eigenschaften

IUPAC Name |

2-amino-4-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3(1-7)2-9-5(8)10-4/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUMETVQYQSNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857092 | |

| Record name | 2-Amino-4-chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393179-35-5 | |

| Record name | 2-Amino-4-chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.